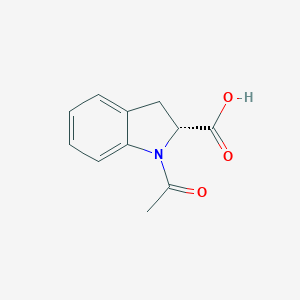

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid

Descripción general

Descripción

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is a chemical compound with a unique structure that includes an indole ring, which is a common motif in many biologically active molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of indole derivatives and acetylating agents in the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, particularly on the indole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid may serve as a scaffold for the synthesis of new anticancer agents by modifying its structure to enhance efficacy and selectivity against cancer cells.

- Neuroprotective Effects : Some studies suggest that indole derivatives can have neuroprotective effects. This compound may be investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : Its unique structure allows chemists to use it as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Chiral Synthesis : As a chiral compound, it can be utilized in asymmetric synthesis processes to produce other chiral compounds with high enantiomeric purity.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance the mechanical and thermal properties of the resulting materials.

- Nanotechnology : Its potential use in nanotechnology includes the development of nanocarriers for drug delivery systems, where the compound can facilitate targeted delivery of therapeutic agents.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the modification of indole derivatives to enhance their anticancer activity. Researchers synthesized several analogs based on this compound and tested them against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, suggesting that this compound could be a promising lead for developing new anticancer drugs.

Case Study 2: Neuroprotective Effects

Another research article focused on evaluating the neuroprotective effects of indole derivatives in models of neurodegeneration. The study demonstrated that this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress, highlighting its potential role in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Indole-2-carboxylic acid: Shares the indole ring structure but lacks the acetyl group.

1-Acetylindole: Similar acetylation but without the carboxylic acid group.

2,3-Dihydro-1H-indole: Lacks both the acetyl and carboxylic acid groups.

Uniqueness: (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of its acetyl, dihydroindole, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as (R)-1-acetylindoline-2-carboxylic acid, is a compound of interest due to its potential biological activities, particularly in the field of antiviral research. This article reviews its biological activity, focusing on its role as an HIV-1 integrase inhibitor and other relevant pharmacological properties.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- CAS Number : 103476-80-8

Biological Activity Overview

Recent studies have highlighted the compound's effectiveness in inhibiting HIV-1 integrase, an enzyme crucial for the viral replication cycle. This section summarizes key findings from various research articles.

Antiviral Activity

-

HIV-1 Integrase Inhibition :

- The compound has demonstrated significant inhibitory effects against HIV-1 integrase with IC₅₀ values ranging from 0.13 μM to 32.37 μM in various derivatives and structural optimizations.

- A study reported that this compound derivatives exhibited enhanced integrase inhibition compared to the parent compound, with some derivatives showing IC₅₀ values as low as 0.13 μM .

-

Mechanism of Action :

- The indole core of the compound chelates with two Mg²⁺ ions in the active site of integrase, which is critical for its enzymatic function. This chelation was confirmed through binding mode analysis that illustrated π–π stacking interactions with viral DNA .

- Structural modifications at the C3 position significantly improved antiviral activity, suggesting a promising scaffold for further drug development .

Table 1: Summary of Biological Activity Data

Study on Structural Optimization

A comprehensive study focused on optimizing the structure of indole-2-carboxylic acid derivatives led to the development of compounds with markedly improved inhibitory effects against HIV-1 integrase. The introduction of halogenated aromatic groups at specific positions significantly enhanced binding affinity and antiviral potency .

Clinical Relevance

The potential of these compounds as novel HIV integrase strand transfer inhibitors (INSTIs) is underscored by their ability to overcome drug resistance mutations commonly observed in existing therapies . The ongoing research aims to refine these compounds further for clinical application.

Propiedades

IUPAC Name |

(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.